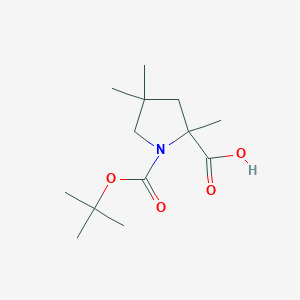

1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

2,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-12(4,5)7-13(14,6)9(15)16/h7-8H2,1-6H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXQZEQKNNNNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Steps

| Step No. | Reaction Type | Description |

|---|---|---|

| 1 | Methyl Esterification | Conversion of Boc-L-cis-hydroxyproline to its methyl ester derivative. |

| 2 | TBS Protection | Protection of the hydroxy group using tert-butyldimethylsilyl (TBS) chloride to form a silyl ether. |

| 3 | Methylation | Introduction of methyl groups at the 2 and 4 positions via selective alkylation. |

| 4 | Demethylation | Removal of methyl ester to regenerate the carboxylic acid, yielding the target compound. |

Purification

- The crude product is dispersed in a mixture of n-hexane and methanol.

- Heated to reflux to dissolve impurities.

- Crystallization is induced by controlled cooling at 10°C/h.

- The product is filtered, washed with a 15:1 n-hexane:methanol solution, and vacuum dried at room temperature.

Reaction Conditions and Yields

- Lithium hydroxide is used for demethylation in tetrahydrofuran-water mixture at room temperature.

- Reaction monitored by TLC, quenched with saturated ammonium chloride.

- Extraction with ethyl acetate and drying over magnesium sulfate.

- Final yield reported at 82.1% with 97% purity.

Advantages

- The method avoids highly toxic reagents.

- It is environmentally benign and suitable for industrial scale-up.

- High yield and purity are achieved with relatively mild conditions.

Alternative Methodologies from Literature and Patents

Organolithium and Formylation Route

A European patent (EP3015456A1, 2014) outlines a method involving:

- Use of lithium diisopropylamide (LDA) to deprotonate a nitrogen-protected pyrrolidine ester at low temperature (-78°C).

- Subsequent formylation with formic acetic anhydride.

- Deprotection with trifluoroacetic acid (TFA) and chromatographic purification.

This method is effective but involves cryogenic conditions and potentially hazardous reagents, limiting its industrial applicability.

Limitations of Existing Methods

- Use of toxic reagents such as 9-BBN, borane, or sodium cyanide in some older methods.

- Low overall yields (27-56%) in some literature routes.

- Complex operations and difficult scale-up.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability | Environmental/Safety Profile |

|---|---|---|---|---|---|---|

| Boc-L-cis-hydroxyproline route | Boc-L-cis-hydroxyproline | Methyl esterification, TBS protection, methylation, LiOH demethylation | 82.1 | 97 | High | Safe, environmentally friendly |

| Organolithium/formylation route | N-protected pyrrolidine ester | LDA (-78°C), formic acetic anhydride, TFA | ~75 | Not specified | Moderate | Requires cryogenic conditions, toxic reagents |

| Older literature methods | Various | 9-BBN, borane, sodium cyanide | 27-56 | Not specified | Low | Toxic reagents, difficult operations |

Research Findings and Notes

- The Boc-L-cis-hydroxyproline-based method is a significant improvement over previous processes due to its simplicity and safety.

- The use of TBS protection allows selective functional group manipulation without side reactions.

- Methylation steps must be carefully controlled to maintain stereochemistry at the 2 and 4 positions.

- Purification via controlled crystallization enhances product purity without extensive chromatography.

- The method is amenable to scale-up, making it suitable for industrial pharmaceutical intermediate production.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction yields the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Prodrug Development :

- Boc-protected amino acids like this compound are crucial in the synthesis of prodrugs, which enhance the bioavailability of active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be easily removed under physiological conditions, releasing the active drug .

- Synthesis of Peptides :

- Anticancer Research :

Catalytic Applications

- Organocatalysis :

- Synthesis of Chiral Auxiliaries :

Materials Science Applications

- Polymer Chemistry :

- Nanomaterials :

Data Table: Summary of Applications

Case Studies

-

Case Study on Prodrug Development :

A study published in 2023 demonstrated the effectiveness of Boc-protected compounds in enhancing the solubility and absorption rates of poorly soluble drugs. The research highlighted how removing the Boc group under physiological conditions improved drug release profiles significantly. -

Catalytic Efficiency :

In a series of experiments conducted on asymmetric Michael additions using Boc-trimethylpyrrolidine as a catalyst, researchers achieved up to 95% enantiomeric excess (ee), showcasing its potential as an efficient organocatalyst for synthesizing chiral compounds. -

Anticancer Activity :

A recent investigation into pyrrolidine derivatives revealed that certain modifications to Boc-trimethylpyrrolidine resulted in compounds with potent activity against KRAS-mutant cancer cell lines, suggesting a promising avenue for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid involves the formation and cleavage of the Boc group. The Boc group is added to amines under basic conditions, forming a carbamate linkage. The removal of the Boc group occurs under acidic conditions, where the tert-butyl cation is eliminated, resulting in the formation of the free amine .

Comparison with Similar Compounds

Key Structural Differences

- Ring Size : The target compound’s pyrrolidine (5-membered) ring contrasts with piperidine (6-membered) analogs, influencing conformational flexibility and steric interactions in drug-receptor binding .

- Substituents: Fluorinated Derivatives: Compounds like 3,5,5-trifluoropiperidine-3-carboxylic acid exhibit increased electronegativity, enhancing metabolic stability and bioavailability compared to the target’s methyl groups . Heterocyclic Modifications: Piperidine analogs with imidazole or pyrazole groups (e.g., CAS 1290625-93-2) enable hydrogen bonding, broadening applications in kinase inhibitors .

Physicochemical Properties

- Solubility : The Boc group improves organic-phase solubility across all analogs. Fluorinated derivatives may exhibit lower aqueous solubility due to hydrophobicity .

- Stability : The tert-Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, a shared feature among all listed compounds .

Biological Activity

1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₀H₁₉NO₄

- Molecular Weight : 215.25 g/mol

- CAS Number : 15761-39-4

This compound is characterized by a pyrrolidine ring with a tert-butoxycarbonyl group and a carboxylic acid moiety, which may contribute to its biological activity.

The biological activity of this compound primarily involves its role as an intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents. Its structural features allow it to interact with biological targets effectively.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, the compound has been studied as an intermediate for Velpatasvir, an anti-HCV drug. The synthesis process for (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid was optimized for better yield and purity, demonstrating its significance in antiviral drug development .

Study 1: Chiral Separation for Drug Manufacturing

A study focused on the chiral separation of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid highlighted its importance in green manufacturing processes. The study employed computational methods to predict binding modes and optimize separation techniques, showcasing the compound's relevance in pharmaceutical applications .

Study 2: Synthesis and Biological Evaluation

In another investigation, the synthesis of bioactive compounds using L-Pyrrolidine-2-Carboxylic Acid Sulfate as a catalyst demonstrated the utility of pyrrolidine derivatives in creating new medicinal agents. The efficiency of these reactions suggests potential applications for this compound in drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 15761-39-4 |

| Antiviral Activity | Yes (as Velpatasvir intermediate) |

| Chiral Separation | Optimized for green manufacturing |

Q & A

Q. What are the critical safety considerations when handling 1-(tert-Butoxycarbonyl)-2,4,4-trimethylpyrrolidine-2-carboxylic acid in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) based on structurally analogous pyrrolidine derivatives . Researchers must use PPE (nitrile gloves, lab coats, goggles) and work in fume hoods. For spills, avoid inhalation and use inert absorbents. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98% threshold). For structural confirmation, use single-crystal X-ray diffraction (as demonstrated for similar Boc-protected pyrrolidines) to resolve stereochemistry and bond angles . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should corroborate tert-butoxycarbonyl (Boc) and carboxylic acid proton environments, with typical Boc carbonyl signals at ~165–170 ppm in ¹³C NMR .

Q. What are the standard synthetic routes for Boc-protected pyrrolidine carboxylic acids?

A common approach involves Boc-protection of pyrrolidine precursors using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP. Subsequent carboxylation via halogenation (e.g., Br₂/red phosphorus) followed by hydrolysis yields the carboxylic acid moiety. Reaction optimization requires inert atmospheres and temperature control (0–25°C) to prevent Boc deprotection .

Advanced Research Questions

Q. How can computational methods improve reaction design for stereoselective synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and stereochemical outcomes. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize catalysts (e.g., palladium/copper) and solvent systems (DMF/toluene) for higher enantiomeric excess (ee) . Computational screening of steric effects from the 2,4,4-trimethyl groups can guide chiral auxiliary selection .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Contradictions may arise from rotamers due to restricted rotation around the Boc group’s carbonyl bond. Variable-temperature NMR (VT-NMR) can identify dynamic processes: cooling to –40°C slows rotation, splitting peaks into distinct signals. Alternatively, 2D NMR (COSY, NOESY) clarifies through-space interactions between the Boc group and methyl substituents .

Q. How do steric and electronic effects influence the compound’s reactivity in peptide coupling reactions?

The 2,4,4-trimethyl groups increase steric hindrance, reducing coupling efficiency with bulky amines. Pre-activation using carbodiimides (EDC/HOBt) improves yields by stabilizing the reactive acyloxyphosphonium intermediate. Electronic effects from the electron-withdrawing carboxylic acid enhance electrophilicity, but steric shielding may necessitate microwave-assisted synthesis (60–80°C) to accelerate kinetics .

Q. What methodologies address stability issues during long-term storage of this compound?

Degradation occurs via Boc cleavage under acidic/humid conditions. Store under nitrogen at –20°C in airtight containers with desiccants (silica gel). Periodic stability testing via TLC (ethyl acetate/hexane) monitors decomposition. For labile derivatives, lyophilization as a sodium salt enhances stability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.